2-[(5-Carbamoylpyridin-2-yl)amino]acetic Acid: A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Drug Discovery
2-[(5-Carbamoylpyridin-2-yl)amino]acetic Acid: A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid (CAS: 1016864-70-2) is a highly versatile, bifunctional N-substituted pyridinamine derivative[1]. By integrating a privileged pyridine heterocycle with an amino acid moiety (glycine), this compound serves as a critical intermediate for synthesizing peptidomimetics, kinase inhibitors, and biochemical probes.
As an application scientist, understanding the inherent reactivity and pharmacophore potential of this molecule is paramount. This guide provides an in-depth analysis of its physicochemical properties, structural utility, and field-proven synthetic methodologies, ensuring researchers can deploy this building block with high fidelity and reproducible success.
Physicochemical & Structural Profiling
The utility of 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid stems from its dense array of hydrogen bond donors and acceptors, which dominate its crystal packing and target-binding capabilities[2]. The table below summarizes its core quantitative data.
| Property | Value | Functional Significance |
| Chemical Name | 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid | Nomenclature standard |
| CAS Number | 1016864-70-2 | Registry identification |
| Molecular Formula | C₈H₉N₃O₃ | Stoichiometric basis |
| Molecular Weight | 195.18 g/mol | Optimal for fragment-based drug design (FBDD) |
| Hydrogen Bond Donors | 3 | Carboxylic -OH, Secondary -NH, Primary Amide -NH₂ |
| Hydrogen Bond Acceptors | 4 | Carboxylic C=O, Amide C=O, Pyridine N, Amine N |
| InChI Key | AUJHPMSOBZDDRX-UHFFFAOYSA-N | Database cross-referencing |
Mechanistic Reactivity & Pharmacophore Utility
The molecular architecture of this compound is intentionally designed for modular drug discovery. The pyridine ring acts as a core scaffold capable of
Pharmacophore mapping and functional group utility in medicinal chemistry.
De Novo Synthesis Protocol: SNAr and Selective Hydrolysis
To synthesize this building block from commercially available precursors, a Nucleophilic Aromatic Substitution (SNAr) followed by selective hydrolysis and deprotection is the most robust approach.
Experimental Workflow
Synthetic workflow for 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid via SNAr and hydrolysis.
Step-by-Step Methodology & Causality
Step 1: SNAr Reaction
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Procedure: Dissolve 1.0 eq of 2-chloro-5-cyanopyridine and 1.2 eq of glycine tert-butyl ester hydrochloride in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Heat the mixture to 100°C for 12 hours under a nitrogen atmosphere.
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Causality: The electron-withdrawing cyano group at position 5 highly activates the 2-position of the pyridine ring for SNAr. DMF is chosen as a polar aprotic solvent to stabilize the Meisenheimer complex transition state. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction without competing with the glycine nucleophile.
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Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting electrophile (UV active at 254 nm) should be fully consumed. Confirm intermediate mass via LC-MS (
[M+H]⁺ = 234.1).
Step 2: Selective Nitrile Hydrolysis
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Procedure: Dissolve the intermediate in ethanol. Cool to 0°C and slowly add 30% aqueous H₂O₂ (5.0 eq) and 1M NaOH (1.2 eq). Stir at room temperature for 4 hours.
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Causality: Alkaline hydrogen peroxide is utilized to selectively hydrate the nitrile to a primary amide. The hydroperoxide anion (HOO⁻) leverages the alpha effect, making it a highly potent nucleophile that attacks the nitrile carbon more rapidly than hydroxide, strictly preventing over-hydrolysis to the carboxylic acid[2].
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Self-Validation: LC-MS must show a mass shift of +18 Da (
[M+H]⁺ = 252.1), confirming the conversion of the nitrile to the carbamoyl group.
Step 3: Ester Cleavage
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Procedure: Dissolve the hydrated intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio. Stir at room temperature for 3 hours. Concentrate under reduced pressure to yield the final product.
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Causality: TFA is employed as a strong, volatile acid to selectively cleave the tert-butyl ester via an E1 mechanism. This generates isobutylene gas, which escapes the system and drives the reaction forward according to Le Chatelier's principle, leaving the primary amide and pyridine core intact.
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Self-Validation: ¹H NMR (DMSO-
) will reveal the complete disappearance of the tert-butyl singlet (~1.4 ppm) and the presence of the primary amide protons (~7.3 and 7.9 ppm, broad singlets). LC-MS confirms the final mass ( [M+H]⁺ = 196.1).
Downstream Application: Amide Coupling Protocol
Once synthesized or procured, 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid is primarily used to build larger peptidomimetics or targeted therapeutics[3]. The following protocol details its coupling to a primary amine.
Step-by-Step Methodology & Causality
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Activation: Dissolve 1.0 eq of 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid in anhydrous DMF (0.1 M concentration). Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 3.0 eq of DIPEA. Stir for 10 minutes at room temperature.
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Causality: HATU is selected over standard carbodiimides (like EDC) because the HOAt leaving group generated during activation is highly reactive, ensuring rapid coupling even with sterically hindered amines. This minimizes side reactions and potential degradation of the carbamoyl group.
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Coupling: Add 1.1 eq of the target primary amine to the activated mixture. Stir at room temperature for 2-4 hours.
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Causality: The pre-activation step ensures that the amine does not compete for the coupling reagent, driving the formation of the desired amide bond efficiently.
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Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Self-Validation: TLC (5% MeOH in DCM) should indicate a new, more lipophilic spot compared to the highly polar starting acid. LC-MS analysis of the crude mixture must confirm the exact mass of the coupled product.
References
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AA Blocks. "Synthesis and Applications of Heterocyclic Derivatives in Drug Discovery." AA Blocks. Available at:[Link]
